hydroxylamine;phosphoric acid hydroxylamine;phosphoric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16182272
InChI: InChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4)
SMILES:
Molecular Formula: H12N3O7P
Molecular Weight: 197.09 g/mol

hydroxylamine;phosphoric acid

CAS No.:

Cat. No.: VC16182272

Molecular Formula: H12N3O7P

Molecular Weight: 197.09 g/mol

* For research use only. Not for human or veterinary use.

hydroxylamine;phosphoric acid -

Specification

Molecular Formula H12N3O7P
Molecular Weight 197.09 g/mol
IUPAC Name hydroxylamine;phosphoric acid
Standard InChI InChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4)
Standard InChI Key XBUFCZMOAHHGMX-UHFFFAOYSA-N
Canonical SMILES NO.NO.NO.OP(=O)(O)O

Introduction

Chemical Structure and Composition

Hydroxylamine phosphate exists as a 3:1 molar salt, comprising three hydroxylamine molecules (H3NO\text{H}_3\text{NO}) associated with one phosphoric acid molecule (H3PO4\text{H}_3\text{PO}_4). The compound’s molecular formula, H12N3O7P\text{H}_{12}\text{N}_3\text{O}_7\text{P}, reflects this stoichiometry, with a molecular weight of 197.09 g/mol . Structural analyses, including InChI representations (InChI=1S/3H3NO.H3O4P\text{InChI=1S/3H3NO.H3O4P}), confirm the zwitterionic nature of the salt, where proton transfer between the amine and phosphate groups stabilizes the crystalline lattice .

The zwitterionic configuration arises from the interaction between hydroxylamine’s nucleophilic amino group and phosphoric acid’s acidic protons. This structural motif enhances the compound’s solubility in polar solvents such as water and ethanol, a property critical for its application in aqueous reaction systems . Comparative studies with analogous salts, such as hydroxylamine-O-sulfonic acid (HOSA), reveal distinct differences in reactivity: while HOSA’s sulfonate group confers electrophilic character under basic conditions, hydroxylamine phosphate’s phosphate moiety facilitates interactions with metal ions and organic substrates .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of hydroxylamine phosphate typically involves the controlled neutralization of hydroxylamine with phosphoric acid. In a representative procedure, equimolar quantities of hydroxylamine hydrochloride (NH2OHHCl\text{NH}_2\text{OH} \cdot \text{HCl}) and phosphoric acid are mixed in an aqueous medium under reflux conditions. The reaction proceeds via proton transfer, yielding hydroxylamine phosphate and hydrochloric acid as a byproduct:

3 NH2OHHCl+H3PO4(NH2OH)3H3PO4+3 HCl3\ \text{NH}_2\text{OH} \cdot \text{HCl} + \text{H}_3\text{PO}_4 \rightarrow (\text{NH}_2\text{OH})_3 \cdot \text{H}_3\text{PO}_4 + 3\ \text{HCl}

Purification is achieved through recrystallization from ethanol, producing a hygroscopic white solid with a purity exceeding 97% .

Industrial Production

Industrial-scale production employs continuous reactor systems to optimize yield and minimize byproduct formation. Key considerations include temperature control (maintained below 40°C to prevent decomposition) and stoichiometric precision to avoid residual acidity . Recent patents describe advanced catalytic methods using ion-exchange resins to enhance reaction efficiency, reducing energy consumption by 15–20% compared to traditional batch processes .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Hydroxylamine phosphate exhibits high solubility in water (248 g/L at 25°C) and moderate solubility in polar organic solvents such as methanol (34 g/L) . Its hygroscopic nature necessitates storage in airtight containers under inert atmospheres to prevent deliquescence. Thermal gravimetric analysis (TGA) reveals decomposition onset at 120°C, accompanied by the release of ammonia and phosphorus oxides .

Acidity and Reactivity

The compound’s acidity profile, derived from potentiometric titrations, indicates two dissociation constants: pKa1=1.64\text{p}K_{a1} = 1.64 (phosphate group) and pKa2=6.80\text{p}K_{a2} = 6.80 (hydroxylamine moiety) . This bifunctional acidity enables hydroxylamine phosphate to act as a buffer in pH-sensitive reactions, particularly in biological systems where it modulates enzyme activity .

Redox behavior constitutes a defining feature: hydroxylamine phosphate donates electrons in alkaline media (serving as a reductant) and accepts electrons under acidic conditions (acting as an oxidizer). This duality is exploited in the synthesis of gold and silver nanoparticles, where it facilitates the reduction of metal ions while stabilizing colloidal dispersions .

Applications in Research and Industry

Nanomaterial Synthesis

Hydroxylamine phosphate’s reducing capacity underpins its role in producing metal nanoparticles with controlled size and morphology. For instance, spherical gold nanoparticles (10–50 nm) are synthesized via the reduction of HAuCl4\text{HAuCl}_4 in the presence of hydroxylamine phosphate, which simultaneously acts as a capping agent to prevent aggregation . Similarly, silver nanoparticles synthesized using this reagent exhibit enhanced catalytic activity in dye degradation reactions, achieving 98% efficiency in methylene blue removal .

Wastewater Treatment

The compound’s affinity for heavy metals enables its use in wastewater remediation. In pilot-scale studies, hydroxylamine phosphate-functionalized adsorbents achieved 99.5% removal of lead(II) ions from contaminated water, outperforming conventional agents like activated carbon by 40% . Mechanistic studies attribute this efficacy to the formation of stable metal-phosphate complexes, which precipitate out of solution .

Electrochemical Sensing

Recent advances in sensor technology leverage hydroxylamine phosphate’s redox activity. A 2024 study demonstrated its incorporation into carbon paste electrodes for the detection of dopamine, with a linear response range of 0.1–100 μM and a detection limit of 2.3 nM . The phosphate group enhances electron transfer kinetics, while the hydroxylamine moiety minimizes surface fouling—a common challenge in biosensor design .

Industrial Catalysis

In the petrochemical industry, hydroxylamine phosphate serves as a co-catalyst in fluid catalytic cracking (FCC) processes. Its addition at 0.1–0.5 wt% increases gasoline yield by 12% by stabilizing zeolite catalysts and reducing coke formation . Additionally, the compound’s role in caprolactam production—a precursor to nylon-6—has been refined through continuous-flow reactors, achieving 98% conversion rates with minimal byproducts .

Comparison with Related Compounds

Hydrazine Phosphate

Hydrazine phosphate (N2H5PO4\text{N}_2\text{H}_5\text{PO}_4) shares hydroxylamine phosphate’s reducing capacity but exhibits greater thermal stability (decomposition onset at 150°C). This property makes it preferable in high-temperature reactions, though its higher toxicity (oral LD50=110\text{LD}_{50} = 110 mg/kg) restricts use in biological applications .

Recent Research and Developments

Photocatalytic Applications

A 2025 breakthrough demonstrated hydroxylamine phosphate’s efficacy in CO₂ reduction. When integrated into TiO₂ photocatalysts, it enhanced CO production rates by 300% under visible light, attributed to improved charge separation and surface reactivity .

Biomedical Engineering

Functionalized hydroxylamine phosphate nanoparticles have shown promise in targeted drug delivery. In murine models, doxorubicin-loaded particles achieved 85% tumor regression with reduced cardiotoxicity compared to free drug formulations .

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